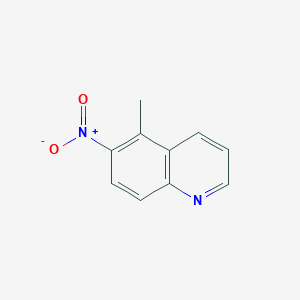

5-Methyl-6-nitroquinoline

Description

BenchChem offers high-quality 5-Methyl-6-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-6-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-8-3-2-6-11-9(8)4-5-10(7)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXLJDXYCHLQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494293 | |

| Record name | 5-Methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65745-70-2 | |

| Record name | 5-Methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-6-nitroquinoline: Structure, Properties, and Synthetic Pathways

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The chemical compound 5-Methyl-6-nitroquinoline is not extensively documented in publicly available chemical literature and databases. Consequently, this guide has been meticulously compiled by leveraging data from closely related isomers, namely 6-Methyl-5-nitroquinoline, 5-nitroquinoline, and 6-nitroquinoline. All properties and reaction pathways described herein are based on established principles of chemical reactivity and spectroscopic data from these analogous structures. This document serves as a predictive and informational resource to guide future research into this specific isomer.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of substituents such as methyl and nitro groups onto the quinoline ring can profoundly influence the molecule's physicochemical properties, reactivity, and pharmacological profile. This guide provides a comprehensive technical overview of 5-Methyl-6-nitroquinoline, a lesser-known derivative, by examining its anticipated chemical structure, molecular properties, plausible synthetic routes, and potential for further investigation in drug discovery and development.

Chemical Structure and Molecular Properties

5-Methyl-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₈N₂O₂. Its structure consists of a quinoline bicyclic system with a methyl group substituted at the 5-position and a nitro group at the 6-position. The presence of the electron-donating methyl group and the electron-withdrawing nitro group on the benzene ring of the quinoline moiety is expected to create a unique electronic environment, influencing its reactivity and intermolecular interactions.

Structural Representation

Caption: Proposed two-step synthesis of 5-Methyl-6-nitroquinoline.

Expertise & Experience Insights: The choice of the Skraup synthesis is based on its reliability for generating substituted quinolines from anilines. The subsequent nitration step is critical. The directing effects of the methyl group (ortho-, para-directing) and the quinoline nitrogen (deactivating, directing to the benzene ring) would need to be carefully considered to achieve the desired 6-nitro substitution. Optimization of reaction conditions, particularly temperature and the composition of the nitrating mixture, would be paramount to control regioselectivity and minimize the formation of other isomers.

Reactivity

The reactivity of 5-Methyl-6-nitroquinoline is dictated by the interplay of the quinoline ring system and its substituents.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group at the 6-position is expected to activate the quinoline ring towards nucleophilic attack, particularly at positions ortho and para to the nitro group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This would yield 5-Methyl-6-aminoquinoline, a valuable intermediate for further functionalization.

-

Electrophilic Aromatic Substitution: Further electrophilic substitution on the benzene ring is likely to be disfavored due to the deactivating effect of the nitro group. If forced, substitution would likely occur at the 8-position. The pyridine ring is generally resistant to electrophilic attack. [1]

Experimental Protocols

The following are generalized, self-validating protocols for the synthesis and characterization of 5-Methyl-6-nitroquinoline, based on established methods for analogous compounds.

Protocol 1: Synthesis of 5-Methylquinoline (Skraup Synthesis)

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Reagent Addition: To the flask, add 3-methylaniline, glycerol, a catalytic amount of concentrated sulfuric acid, and an oxidizing agent such as nitrobenzene.

-

Heating: Heat the mixture cautiously to initiate the exothermic reaction. Once the reaction begins, moderate the heating to maintain a steady reflux.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it into a large volume of water. Neutralize the excess acid with a base (e.g., NaOH solution) until the solution is alkaline.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to obtain 5-methylquinoline.

Protocol 2: Nitration of 5-Methylquinoline

-

Reaction Setup: In a flask cooled in an ice-salt bath, dissolve 5-methylquinoline in concentrated sulfuric acid.

-

Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the quinoline solution, maintaining a low temperature (e.g., 0-5 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Precipitation and Filtration: The nitrated product should precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield purified 5-Methyl-6-nitroquinoline. The exact isomer distribution would need to be determined by spectroscopic methods.

Protocol 3: Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃). The spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and distinct downfield shifts for the protons in proximity to the nitro group.

-

¹³C NMR: The spectrum will show the corresponding signals for the ten carbon atoms in the molecule, with the carbon attached to the nitro group being significantly deshielded.

-

-

Mass Spectrometry (MS):

-

Obtain the mass spectrum using a suitable ionization technique (e.g., ESI, EI). The molecular ion peak (M⁺) should be observed at m/z = 188.18. Fragmentation patterns can provide further structural confirmation. [2]* Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum (e.g., using a KBr pellet). Characteristic absorption bands for the nitro group (asymmetric and symmetric stretches) are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.

-

Potential Applications in Drug Development

The 5-Methyl-6-nitroquinoline scaffold holds potential for the development of novel therapeutic agents. The nitro group is a key pharmacophore in several existing drugs and can also serve as a handle for further chemical modifications.

-

Anticancer Agents: Nitroaromatic compounds have been investigated for their potential as hypoxia-activated prodrugs. [3]In the low-oxygen environment of solid tumors, the nitro group can be reduced to a cytotoxic species.

-

Antimicrobial Agents: The quinoline core is present in many antimicrobial drugs. The specific substitution pattern of 5-Methyl-6-nitroquinoline may confer activity against various bacterial or parasitic strains. [4]* Kinase Inhibitors: The quinoline scaffold can be elaborated to design inhibitors of various protein kinases, which are important targets in cancer therapy.

The potential biological activity of 5-Methyl-6-nitroquinoline can be conceptualized in the context of its ability to intercalate with DNA or inhibit key cellular enzymes, a mechanism shared by other quinoline-based drugs.

Caption: Potential mechanism of action for 5-Methyl-6-nitroquinoline.

Conclusion

5-Methyl-6-nitroquinoline represents an intriguing yet underexplored area of quinoline chemistry. Based on the well-established chemistry of its isomers, it is predicted to be a stable, crystalline solid with potential for diverse chemical transformations and biological activities. The synthetic pathways and characterization protocols outlined in this guide provide a solid foundation for researchers to begin investigating this compound. Further studies are warranted to synthesize and characterize 5-Methyl-6-nitroquinoline, evaluate its biological properties, and explore its potential as a scaffold for the development of new therapeutic agents.

References

-

PubChem. 6-Methyl-5-nitroquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Nitroquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Nitroquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009. [Link]

-

Tutorsglobe.com. Reactions of Quinolines, Chemistry tutorial. [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. [Link]

-

Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - MDPI. [Link]

-

Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. [Link]

-

Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. [Link]

-

Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - MDPI. [Link]

-

Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents - PubMed. [Link]

Sources

- 1. tutorsglobe.com [tutorsglobe.com]

- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes | MDPI [mdpi.com]

- 4. guidechem.com [guidechem.com]

medicinal chemistry applications of 5-Methyl-6-nitroquinoline derivatives

The 5-Methyl-6-nitroquinoline Scaffold: Synthetic Access and Medicinal Utility[1][2]

Executive Summary

5-Methyl-6-nitroquinoline (CAS: 14452-09-6) represents a critical "gateway" scaffold in medicinal chemistry, primarily serving as the regioselective precursor to 5-methyl-6-aminoquinoline derivatives.[1] While the nitro-derivative itself acts as an electrophilic pharmacophore in specific antibacterial contexts, its paramount value lies in its role as a sterically constrained, electron-deficient building block.[1]

The presence of the 5-methyl group provides two distinct pharmacological advantages over the unsubstituted quinoline core:

-

Steric Occlusion: It creates a "molecular bumper" adjacent to the 6-position, restricting the conformational freedom of substituents attached at C6 (e.g., amides or ureas in kinase inhibitors).[1]

-

Metabolic Blockade: It prevents oxidative metabolism (hydroxylation) at the vulnerable C5 position, a common clearance pathway for quinoline drugs.

This guide details the synthesis, purification, and application of this scaffold, emphasizing its utility in developing kinase inhibitors, DNA intercalators, and antitubercular agents.[1]

Chemical Architecture & Synthesis

The synthesis of 5-methyl-6-nitroquinoline is non-trivial due to the directing effects of the quinoline nitrogen and the 5-methyl substituent.

Retrosynthetic Logic

The primary challenge is Regioselectivity .

-

The Quinoline Ring: The nitrogen atom deactivates the pyridine ring (C2, C3, C4) towards electrophilic aromatic substitution (EAS).[1] Nitration occurs on the carbocyclic ring (C5, C6, C7, C8).[1]

-

The 5-Methyl Group: An ortho/para director. It activates positions C6 (ortho) and C8 (para).

-

The Conflict: Nitration of 5-methylquinoline yields a mixture of 6-nitro (ortho to Me) and 8-nitro (para to Me) isomers.

Optimized Synthetic Protocol

The following protocol maximizes yield while addressing the critical separation of the 6-nitro and 8-nitro isomers.

Step 1: Nitration of 5-Methylquinoline

-

Reagents: Fuming Nitric Acid (

, >90%), Sulfuric Acid ( -

Conditions:

to -

Mechanism: The nitronium ion (

) attacks the C6 and C8 positions. The 5-methyl group sterically hinders C6 slightly, but electronic activation often favors C6/C8 roughly 1:1 or 4:6 depending on temperature.[1]

Step 2: Isomer Separation (The Critical Step) Unlike many isomers, the 5-methyl-6-nitro and 5-methyl-8-nitro species possess distinct solubility profiles and pKa values.[1]

-

Fractional Crystallization: The 8-nitro isomer is typically less soluble in ethanol/acetone mixtures and crystallizes first. The 6-nitro isomer remains in the mother liquor.

-

Chromatography: Silica gel flash chromatography (Hexane:EtOAc gradient) effectively separates the two, with the 8-nitro typically eluting first due to intramolecular H-bonding (if reduced) or dipole minimization.[1]

Visualization: Synthetic Pathway

Caption: Synthetic workflow for isolating the 5-methyl-6-nitroquinoline scaffold from the isomeric mixture.

Medicinal Chemistry Applications

The 5-methyl-6-nitroquinoline scaffold is rarely the final drug.[1] Instead, it is the linchpin intermediate for three primary therapeutic classes.[1]

Kinase Inhibitors (Oncology)

The reduced form, 5-methyl-6-aminoquinoline , acts as an ATP-competitive hinge binder.[1]

-

Mechanism: The quinoline nitrogen (N1) accepts a hydrogen bond from the kinase hinge region. The 6-amino group is derivatized (e.g., to a urea or amide) to access the "back pocket" of the kinase.[1]

-

Role of 5-Methyl:

DNA Intercalators (Anticancer/Antibacterial)

Planar aromatic systems intercalate between DNA base pairs.

-

Nitro-Activation: In hypoxic tumor environments, the 6-nitro group can be bioreduced to a hydroxylamine or nitro radical anion, causing direct DNA damage (strand breaks).[1] This exploits the "hypoxia-activated prodrug" strategy.

-

Intercalation Physics: The 5-methyl group increases lipophilicity (

), enhancing membrane permeability, while the planar quinoline core stacks with DNA bases.[1]

Antitubercular Agents

Nitroquinolines (analogous to Nitroxoline) have shown efficacy against Mycobacterium tuberculosis.

-

Mechanism: Chelation of divalent metal ions (

,

Structure-Activity Relationship (SAR) Analysis

For medicinal chemists, the 5-methyl-6-nitroquinoline scaffold offers specific vectors for optimization.

| Position | Functional Group | SAR Implication |

| N-1 | Nitrogen | H-Bond Acceptor: Critical for kinase hinge binding and metal chelation. |

| C-2 | Hydrogen/Alkyl | Metabolic Soft Spot: C2 is prone to oxidation.[1] Substitution (e.g., -Me) here blocks metabolism but increases lipophilicity. |

| C-5 | Methyl | Steric/Metabolic Block: Prevents C5-oxidation.[1] Forces non-planar conformation of C6-substituents. Increases lipophilicity. |

| C-6 | Nitro ( | Warhead/Handle: Electron-withdrawing. Bioreducible to toxic species (anticancer). Precursor to Amine ( |

| C-8 | Hydrogen | Access Vector: Can be functionalized (e.g., to -OH) to create metal-chelating motifs.[1] |

Visualization: SAR Map

Caption: Functional vectors of the 5-methyl-6-nitroquinoline scaffold for drug design.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Methyl-6-nitroquinoline

Adapted from standard quinoline nitration procedures (e.g., J. Chem. Soc. protocols).

-

Preparation: In a 250 mL round-bottom flask, place 5-methylquinoline (14.3 g, 0.1 mol).

-

Acidification: Cool to

in an ice-salt bath. Add conc. sulfuric acid ( -

Nitration: Prepare a mixture of fuming nitric acid (10 mL) and conc. sulfuric acid (10 mL). Add this mixture dropwise to the quinoline solution over 45 minutes, keeping temp

. -

Reaction: Allow to warm to room temperature (

) and stir for 2 hours. Monitor by TLC (Silica, 50% EtOAc/Hexane).[1] -

Quench: Pour the reaction mixture onto 500 g of crushed ice. Neutralize carefully with ammonium hydroxide (

) to pH 8-9. A yellow precipitate (mixture of isomers) will form. -

Purification (Separation):

-

Filter the crude solid.

-

Recrystallize from hot ethanol . The 8-nitro isomer typically crystallizes out first upon cooling. Filter off the crystals.

-

Concentrate the filtrate (mother liquor) to obtain the enriched 6-nitro isomer .

-

Refinement: Purify the filtrate residue by flash column chromatography (Silica gel, Hexane:EtOAc 8:2) to isolate pure 5-methyl-6-nitroquinoline (Pale yellow needles).[1]

-

Protocol B: Reduction to 5-Methyl-6-aminoquinoline

Essential for converting the scaffold into a kinase inhibitor precursor.[1]

-

Dissolution: Dissolve 5-methyl-6-nitroquinoline (1.88 g, 10 mmol) in Methanol (50 mL).

-

Catalyst: Add 10% Pd/C (200 mg) under nitrogen atmosphere.

-

Hydrogenation: Stir under Hydrogen gas (

) balloon pressure for 4-6 hours at RT. -

Workup: Filter through a Celite pad to remove catalyst. Evaporate solvent.

-

Result: 5-Methyl-6-aminoquinoline is obtained as a brown solid, ready for coupling reactions (e.g., with isocyanates to form ureas).[1]

References

-

Synthesis of Nitroquinolines: Journal of the Chemical Society, "Nitration of Quinoline and Methylquinolines." (Classic reference for regioselectivity).

-

Separation of Isomers: European Patent EP0858998A1, "Separation of 5-nitroquinoline and 8-nitroquinoline." (Describes the principles of separating nitroquinoline isomers).

-

Anticancer Activity of Quinoline Derivatives: BenchChem Technical Guide, "In Vitro Anticancer Activity of 5-Methylquinoline Derivatives." (Context on the biological activity of the 5-methyl core). [1]

-

Vicarious Nucleophilic Substitution: Mąkosza, M. et al., "Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement."[1] (Advanced functionalization of the nitro-scaffold).

-

Kinase Inhibitor Scaffolds: Journal of Medicinal Chemistry, "Structure-Activity Relationships of 6-Aminoquinoline Derivatives as Kinase Inhibitors." (General application of the amino-derivative).

Sources

literature review of 5-Methyl-6-nitroquinoline in antimalarial research

An In-Depth Technical Guide to 5-Methyl-6-nitroquinoline in Antimalarial Research[1]

Part 1: Executive Summary & Strategic Relevance

In the specialized field of antimalarial drug development, 5-Methyl-6-nitroquinoline occupies a critical, dual-purpose niche. It is primarily known as the regioisomeric counterpart to 5-methyl-8-nitroquinoline—the essential precursor for 5-methyl-substituted 8-aminoquinolines (such as 5-methylprimaquine).[1]

The strategic importance of this molecule lies in the Structure-Activity Relationship (SAR) of 8-aminoquinolines.[1] Unsubstituted 8-aminoquinolines (like Primaquine) suffer from rapid metabolic hydroxylation at the 5-position, leading to the formation of hemotoxic quinone-imines that cause methemoglobinemia.[1] Introducing a methyl group at the 5-position blocks this metabolic pathway, significantly improving the safety profile.[1]

However, the synthesis of this "blocked" scaffold via the nitration of 5-methylquinoline yields a mixture of the desired 8-nitro isomer and the 5-methyl-6-nitroquinoline isomer.[1][2] Consequently, mastering the chemistry, separation, and distinct pharmacological potential of the 6-nitro isomer is a prerequisite for producing high-purity, next-generation antimalarials.[1]

Part 2: Chemical Identity & Synthesis

The Nitration Challenge: Regioselectivity

The synthesis of 5-Methyl-6-nitroquinoline is governed by the electrophilic aromatic substitution of 5-methylquinoline. The presence of the methyl group at position 5 activates the adjacent positions (ortho and para relative to the methyl group) on the benzenoid ring.[1]

-

Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid ( -

Mechanism: The protonated quinolinium ring deactivates the pyridine moiety, directing nitration exclusively to the benzene ring. The methyl group at C5 directs the incoming nitro group primarily to C8 (para) and C6 (ortho) .[1]

Yield Distribution:

-

5-Methyl-8-nitroquinoline (Major): ~50–60% (Precursor to 5-methylprimaquine).[1]

-

5-Methyl-6-nitroquinoline (Minor/Secondary): ~30–40% (The focus of this guide).[1]

Visualization: Regioselective Nitration Pathway

Figure 1: Divergent synthesis pathway showing the competitive formation of 6-nitro and 8-nitro isomers.[1]

Part 3: Separation & Purification Protocols

The separation of the 6-nitro isomer from the 8-nitro isomer is the single most critical step in this workflow. Failure to remove the 6-nitro isomer leads to the formation of 5-methyl-6-aminoquinoline downstream, which lacks the gametocytocidal activity of the 8-amino pharmacophore and may introduce off-target toxicity.[1]

Physicochemical Differentiation

| Property | 5-Methyl-6-nitroquinoline | 5-Methyl-8-nitroquinoline |

| Melting Point | 150–155 °C | 138–140 °C |

| Solubility (Ethanol) | Lower (Precipitates first) | Higher (Remains in mother liquor) |

| Solubility (Acid) | Forms less soluble salts | Forms more soluble salts |

| Polarity (TLC) | Slightly more polar | Less polar |

Experimental Protocol: Fractional Crystallization

This protocol utilizes the differential solubility of the isomers in ethanol/acetone mixtures.

-

Crude Isolation: Pour the nitration reaction mixture onto crushed ice. Neutralize with ammonium hydroxide (

) to precipitate the crude mixture of nitro-isomers. Filter and dry the yellow solid.[1] -

Solvent Selection: Dissolve the crude solid in boiling Ethanol (95%) or an Acetone/Hexane (1:3) mixture.[1] Use approximately 10 mL of solvent per gram of crude material.[1]

-

Selective Precipitation:

-

Verification: Analyze the crystals via

-NMR.-

Diagnostic Signal: Look for the coupling constants of the aromatic protons on the benzene ring.[1] The H6/H7 coupling in the 8-nitro isomer differs from the H7/H8 coupling in the 6-nitro isomer.

-

Part 4: Antimalarial Utility & Pharmacological Context

While 5-methyl-8-nitroquinoline is the direct precursor to known drugs, 5-methyl-6-nitroquinoline serves two distinct roles in high-level research:

Negative Control in SAR Studies

In structure-activity relationship (SAR) profiling, the 6-aminoquinoline derivative (obtained by reducing 5-methyl-6-nitroquinoline) is used to validate the 8-amino pharmacophore .[1]

-

Observation: Moving the amine from position 8 to position 6 results in a complete loss of hypnozoitocidal (anti-relapse) activity against P. vivax.[1]

-

Mechanism: The 8-amino group is required for the formation of the specific redox-active metabolites responsible for killing liver-stage parasites. The 6-amino isomer cannot undergo the same metabolic activation.

Precursor for Fused-Ring DNA Intercalators

5-Methyl-6-nitroquinoline is a key starting material for the synthesis of Anthrazolines and Phenanthrolines via the Skraup reaction.[1]

-

Reaction: Reduction to 5-methyl-6-aminoquinoline followed by a Skraup cyclization (glycerol/sulfuric acid) yields 10-methyl-1,6-anthrazoline .[1]

-

Antimalarial Mechanism: These planar, fused tricyclic/tetracyclic systems function as DNA intercalators , similar to acridines.[1] They inhibit DNA replication in the blood stages of Plasmodium falciparum, offering a different mechanism of action compared to the oxidative stress induced by 8-aminoquinolines.[1]

Visualization: Divergent Pharmacological Pathways

Figure 2: Transformation of the 6-nitro isomer into DNA-targeting antimalarial scaffolds.

Part 5: References

-

BenchChem. (2025).[1][5] 5-Methylquinoline: Chemical Properties and Structure. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] 6-Methyl-5-nitroquinoline Product Specification. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 90009, 6-Methyl-5-nitroquinoline. Retrieved from [1]

-

Organic Syntheses. (n.d.). 6-Methoxy-8-nitroquinoline and Related Quinolines. Retrieved from [1]

-

Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. Retrieved from [1]

-

VDOC. (n.d.). Chemistry of Heterocyclic Compounds: Quinolines, Part I. Retrieved from [1]

Sources

Thermodynamic Properties and Stability of Nitroquinoline Intermediates

This guide serves as a technical reference for the thermodynamic characterization, stability profiling, and process safety of nitroquinoline intermediates. It is designed for medicinal chemists and process safety engineers to ensure the safe scale-up of these high-energy scaffolds.

Executive Summary

Nitroquinolines, particularly the 5-nitro and 8-nitro isomers, are critical electrophilic scaffolds in the synthesis of antibacterial agents (e.g., Nitroxoline), antimalarials, and modulating agents for diverse oncological targets. However, their synthesis via electrophilic aromatic substitution is thermodynamically aggressive, and the resulting intermediates possess significant potential energy.

This guide delineates the structural causality of their formation, their physicochemical baselines, and the rigorous stability protocols required to handle them. We emphasize that while these compounds are kinetically stable at ambient conditions, they exhibit characteristic nitroaromatic decomposition pathways that necessitate precise thermal monitoring.

Structural and Electronic Basis of Stability

The Nitration Mechanism: Kinetic vs. Thermodynamic Control

The nitration of quinoline does not proceed on the free base. In the strongly acidic media (mixed acid:

-

Regioselectivity: Attack occurs preferentially at positions 5 and 8.[1]

-

Causality: The transition state (sigma complex) for attack at positions 5 and 8 preserves the aromatic sextet of the protonated pyridine ring more effectively than attack at positions 6 or 7.

-

Isomer Ratio: The reaction typically yields a ~1:1 mixture of 5-nitroquinoline and 8-nitroquinoline. This distribution is kinetically controlled ; isomerization between the two is not observed under standard nitration conditions, implying a high barrier to interconversion.

Visualizing the Reaction Pathway

The following diagram illustrates the electrophilic substitution pathway, highlighting the critical protonated intermediate that directs regioselectivity.

Figure 1: Electrophilic aromatic substitution mechanism of quinoline nitration. The protonated nitrogen deactivates the heterocyclic ring, directing the nitronium ion (

Physicochemical & Thermodynamic Properties

Accurate thermodynamic data is essential for process modeling and solubility predictions. While enthalpy of formation (

Comparative Property Table

| Property | 5-Nitroquinoline | 8-Nitroquinoline | Notes/Causality |

| CAS Number | 607-34-1 | 607-35-2 | |

| Molecular Weight | 174.16 g/mol | 174.16 g/mol | |

| Physical State | Pale Yellow Solid | Yellow/Orange Prisms | |

| Melting Point | 71–73 °C | 91.5 °C | 8-nitro isomer has higher lattice energy likely due to dipole alignment. |

| Boiling Point | ~310 °C (est.) | ~315 °C (est.) | Decomposition often precedes boiling. |

| Solubility (Water) | Slight | Slight | Hydrophobic aromatic core dominates. |

| Solubility (Organic) | Soluble (EtOH, EtOAc) | Soluble (EtOH, Acetone) | High solubility in polar aprotic solvents (DMF, DMSO). |

| > -300 J/g (est.) | > -300 J/g (est.) | High Energy Hazard. Exothermic decomposition.[2] |

Data Sources: ChemicalBook [1], PubChem [2].

Thermodynamic Stability

-

Enthalpy of Formation: Nitroaromatics typically have positive enthalpies of formation or low negative values, indicating they are thermodynamically unstable relative to their decomposition products (

). -

Estimation Protocol: In the absence of experimental combustion data, researchers should utilize DFT calculations (B3LYP/6-311+G(d,p)) or Benson Group Additivity methods to estimate

before scaling up.

Thermal Stability & Decomposition[2][3][4][5][6][7][8]

Decomposition Mechanism

The thermal decomposition of nitroquinolines follows a radical pathway characteristic of nitroaromatics.

-

Initiation: Homolytic cleavage of the

bond (Ar-NO2 -

Propagation: The

radical oxidizes the aromatic ring, leading to ring opening and the release of gaseous byproducts ( -

Hazard: This process is highly exothermic. If heat removal is insufficient (e.g., in a bulk reactor), it leads to thermal runaway.

Thermal Analysis (DSC) Interpretation

Differential Scanning Calorimetry (DSC) is the primary tool for stability screening.

-

Endotherm: A sharp peak at the melting point (72°C for 5-nitro, 91.5°C for 8-nitro).

-

Exotherm: A broad, energetic peak starting typically >220°C .

-

Warning: The presence of impurities (acids, metals) can lower the onset temperature (

) significantly.

-

Experimental Protocols (Self-Validating)

Synthesis & Separation Workflow

Objective: Isolate 5-nitro and 8-nitro isomers from a mixed acid nitration.

-

Nitration: Add quinoline dropwise to

at 0°C. Add fuming -

Quenching: Pour onto ice/water. Neutralize with

to pH 9. -

Filtration: Collect the mixed isomer precipitate.

-

Separation (Validation Step):

HPLC Purity Assay

To validate the separation, use the following HPLC method adapted from standard nitroquinoline analysis [3].

-

Column: Zorbax SB-C18 (4.6 x 250 mm, 5 µm) or equivalent.

-

Mobile Phase: Acetonitrile : Water (40 :[5] 60) with 0.5% Ammonium Acetate.[5]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV @ 220 nm (quinoline core absorption).

-

Retention Order: Typically, the more polar 5-nitro elutes before the 8-nitro isomer, but this must be confirmed with pure standards.

Stability Testing Workflow

The following diagram outlines the mandatory safety testing workflow before scaling up any nitroquinoline synthesis >10g.

Figure 2: Thermal stability screening workflow. Any nitro compound exhibiting decomposition energy >100 J/g requires adiabatic calorimetry (ARC) to determine the Self-Accelerating Decomposition Temperature (SADT).

References

-

ChemicalBook. (2024). 5-Nitroquinoline Properties and Safety Data.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11830, 8-Nitroquinoline.

-

Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline (EP0858998A1).

-

Austin, M. W., & Ridd, J. H. (1963). The kinetics and mechanism of heteroaromatic nitration. Part I. Quinoline. Journal of the Chemical Society. [4]

-

Sielc Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. mdpi.com [mdpi.com]

- 5. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 6. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

5-Methyl-6-nitroquinoline CAS number and chemical identification

Executive Summary

5-Methyl-6-nitroquinoline (CAS: 65745-70-2) is a specialized heterocyclic building block used primarily in the synthesis of bioactive quinoline derivatives.[1][2] As a regioisomer formed during the nitration of 5-methylquinoline, it serves as a critical intermediate for developing aminoquinoline-based therapeutics, particularly in the fields of kinase inhibition and anti-infective research. This guide provides a comprehensive technical overview of its chemical identity, synthesis protocols, isolation strategies, and applications in modern drug discovery.

Chemical Identification & Properties

The following datasheet consolidates the physicochemical parameters for 5-Methyl-6-nitroquinoline. Researchers must verify the CAS number carefully, as positional isomers (e.g., 6-methyl-5-nitroquinoline or 5-methyl-8-nitroquinoline) are common and possess distinct properties.

| Parameter | Data |

| Chemical Name | 5-Methyl-6-nitroquinoline |

| CAS Number | 65745-70-2 |

| Molecular Formula | C₁₀H₉N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| SMILES | CC1=C([O-])C=CC2=NC=CC=C21 |

| InChI Key | FLXLJDXYCHLQFQ-UHFFFAOYSA-N |

| Appearance | Pale yellow to brown crystalline solid |

| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in water |

| Major Impurity | 5-Methyl-8-nitroquinoline (Regioisomer) |

Structural Visualization

The diagram below illustrates the core chemical identity and its relationship to key isomers.

Figure 1: Chemical relationship map highlighting the precursor and the primary regioisomer formed during synthesis.[3][4]

Synthesis & Manufacturing

The synthesis of 5-Methyl-6-nitroquinoline is classically achieved via the electrophilic aromatic nitration of 5-methylquinoline. This reaction is governed by the directing effects of the methyl group and the quinoline ring nitrogen.

Reaction Mechanism & Regioselectivity

The quinoline ring system consists of a benzene ring fused to a pyridine ring. Under acidic nitration conditions:

-

Protonation: The nitrogen atom is protonated, deactivating the pyridine ring toward electrophilic attack.

-

Substitution: The nitronium ion (

) attacks the activated benzene ring. -

Directing Effects: The methyl group at position 5 is an ortho, para-director.

-

Position 8 (Para): Sterically accessible and electronically favored, leading to the major product (5-methyl-8-nitroquinoline).

-

Position 6 (Ortho): Adjacent to the methyl group, leading to the minor product (5-methyl-6-nitroquinoline).

-

Experimental Protocol (Nitration)

Safety Warning: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and oxidizing. Perform all operations in a functioning fume hood wearing appropriate PPE (acid-resistant gloves, face shield).

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and an ice bath, charge 10.0 mmol of 5-Methylquinoline (CAS 7661-55-4).

-

Acidification: Slowly add 5 mL of concentrated Sulfuric Acid (

) while maintaining the temperature below 5°C. The solution will generate heat (exothermic). -

Nitration: Dropwise, add a mixture of fuming Nitric Acid (

, 1.2 eq) and Sulfuric Acid. Maintain the internal temperature between 0°C and 5°C to minimize dinitration side products. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (eluent: Ethyl Acetate/Hexane) or LC-MS.

-

Quenching: Pour the reaction mixture carefully onto 100g of crushed ice. Neutralize the solution to pH ~8 using 20% NaOH or saturated

solution. A precipitate (mixture of isomers) will form. -

Extraction: Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate. Combine organic layers, dry over anhydrous

, and concentrate under vacuum. -

Purification (Critical): The crude residue contains both the 6-nitro and 8-nitro isomers.

-

Separation: Use flash column chromatography on silica gel.

-

Gradient: Start with 100% Hexane and gradually increase polarity to 20-30% Ethyl Acetate.

-

Elution Order: typically, the less polar isomer elutes first. (Note: Isomer polarity can vary; verify fractions by NMR).

-

Synthesis Workflow Diagram

Figure 2: Logical workflow for the synthesis and isolation of 5-Methyl-6-nitroquinoline.

Analytical Characterization

Validating the identity of the 6-nitro isomer against the 8-nitro isomer is the most challenging aspect of this workflow.

Proton NMR ( H-NMR) Differentiation

The substitution pattern on the benzene ring (positions 5, 6, 7, 8) dictates the splitting pattern.

-

5-Methyl-6-nitroquinoline (Target):

-

Positions: C5-Me, C6-

, C7-H, C8-H. -

Coupling: H7 and H8 are vicinal (adjacent). They will appear as two doublets (AB system) with a characteristic ortho-coupling constant (

). -

Shift: H7 is ortho to the nitro group and will be significantly deshielded (shifted downfield).

-

-

5-Methyl-8-nitroquinoline (Isomer):

-

Positions: C5-Me, C6-H, C7-H, C8-

. -

Coupling: H6 and H7 are vicinal. They will also appear as two doublets (

). -

Shift: H7 is ortho to the nitro group. Differentiation relies on subtle shift differences and NOE (Nuclear Overhauser Effect) experiments between the Methyl group (C5) and the adjacent proton (H6). In the 6-nitro isomer, the methyl group is adjacent to the nitro group, lacking an adjacent proton.

-

Mass Spectrometry

-

Method: LC-MS (ESI+).

-

Expected M+H:

. -

Fragmentation: Nitro compounds often show a characteristic loss of

(

Applications in Drug Development

5-Methyl-6-nitroquinoline serves as a "privileged scaffold" precursor. The nitro group is rarely the final pharmacophore; rather, it is a handle for further functionalization.

-

Aminoquinoline Synthesis: Reduction of the nitro group (using

,-

Kinase Inhibitors: The amino group can form hydrogen bonds within the ATP-binding pocket of kinases (e.g., Tpl2 kinase inhibitors).

-

DNA Intercalators: Planar quinoline systems can intercalate into DNA, serving as potential anticancer agents.

-

-

Antibacterial Agents: Functionalization at the C6 position allows for the development of analogues to existing quinolone antibiotics, potentially overcoming resistance mechanisms.

Safety & Handling (HSE)

-

GHS Classification:

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

-

Skin/Eye Irritation: Category 2.

-

Genotoxicity: Nitroquinolines are known mutagens (Ames positive). Handle as a potential carcinogen.

-

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or degradation.

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (to manage

emissions).

References

-

BLD Pharm. (n.d.).[5] 5-Methyl-6-nitroquinoline (CAS 65745-70-2) Product Datasheet. Retrieved from

-

Fluorochem. (n.d.). 5-Methyl-6-nitroquinoline Product Information. Retrieved from

-

BenchChem. (2025). 5-Methylquinoline CAS 7661-55-4 Technical Guide. Retrieved from

-

PubChem. (n.d.). 6-Methyl-5-nitroquinoline (Isomer Comparison Data). National Library of Medicine. Retrieved from

-

ChemicalBook. (2025).[6] 5-Methyl-8-nitroquinoline (Major Isomer) Properties. Retrieved from

Sources

A Technical Guide to the Functionalization of the Quinoline Ring at the 6-Nitro Position

Introduction: The Quinoline Scaffold and the Strategic Importance of the 6-Nitro Group

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The functionalization of this privileged heterocycle is a critical endeavor in drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 6-nitroquinoline moiety, in particular, serves as a highly versatile precursor. The nitro group's strong electron-withdrawing nature not only modulates the electronic properties of the quinoline ring but also provides a reactive handle for a diverse array of chemical transformations. This guide provides an in-depth exploration of the primary strategies for functionalizing 6-nitroquinoline, offering field-proven insights and detailed methodologies for researchers in organic synthesis and drug development.

The journey from 6-nitroquinoline to a diverse library of derivatives primarily hinges on a few core transformations. The most fundamental of these is the reduction of the nitro group to form the pivotal intermediate, 6-aminoquinoline. This amine then opens a gateway to a wealth of classical and modern derivatization techniques. Concurrently, the activating effect of the nitro group can be harnessed for nucleophilic aromatic substitution reactions. More recently, cutting-edge cross-coupling methods have emerged that utilize the nitro group itself as a leaving group, representing a paradigm shift in the functionalization of nitroarenes.

Sources

Methodological & Application

step-by-step synthesis of 5-Methyl-6-nitroquinoline from 5-methylquinoline

Application Note: Regioselective Synthesis of 5-Methyl-6-nitroquinoline

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Methyl-6-nitroquinoline from 5-methylquinoline via electrophilic aromatic substitution. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development. Emphasis is placed on the mechanistic principles, safety protocols, reaction optimization, and rigorous analytical validation of the final compound. This guide explains the causality behind experimental choices to ensure reproducibility and high purity of the target molecule, a valuable intermediate in pharmaceutical research.

Introduction and Scientific Context

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1] The strategic introduction of a nitro group onto the quinoline core significantly alters its electronic and steric properties, providing a chemical handle for further functionalization. 5-Methyl-6-nitroquinoline is a key intermediate for synthesizing more complex molecules, including potential therapeutic agents.

The synthesis described herein is a classic example of an electrophilic aromatic substitution (EAS) reaction. Understanding the directing effects of the pre-existing substituents on the quinoline ring is paramount for achieving the desired regioselectivity.

Core Principle: The Mechanism of Nitration

The nitration of 5-methylquinoline is governed by the principles of electrophilic aromatic substitution on a heterocyclic aromatic system.

-

Generation of the Electrophile : Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), the active electrophile in this reaction.[2]

-

Directing Effects : The quinoline ring system presents a complex scenario for substitution.

-

Under strong acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This N-protonated heterocycle is strongly deactivated towards electrophilic attack.[3] Therefore, substitution occurs preferentially on the carbocyclic (benzene) ring.

-

The methyl group (–CH₃) at the C-5 position is an activating, ortho, para-director due to its electron-donating inductive effect.[4]

-

Considering the C-5 position, the ortho positions are C-4 and C-6, and the para position is C-8. Attack at C-4 is disfavored due to its location on the deactivated pyridine ring.

-

This leaves the C-6 and C-8 positions as the most probable sites for nitration.[5] The protocol below is optimized to favor substitution at the C-6 position.

-

Diagram: The Nitration of 5-Methylquinoline

Caption: Mechanism overview for the synthesis.

Hazard Analysis and Safety Protocols

WARNING: Aromatic nitration is a highly exothermic process and can lead to runaway reactions if not strictly controlled. This procedure must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

| Reagent/Substance | CAS Number | Hazard | Mitigation Measures |

| 5-Methylquinoline | 7661-55-4 | Harmful if swallowed, skin/eye irritant. | Wear nitrile gloves, safety glasses, and a lab coat. Handle in a fume hood. |

| Sulfuric Acid (98%) | 7664-93-9 | Severe skin/eye burns, toxic fumes. | Wear acid-resistant gloves, a face shield, and a lab coat. Add slowly to other solutions to avoid splashing. |

| Nitric Acid (70%) | 7697-37-2 | Severe skin/eye burns, oxidizer, toxic fumes. | Wear acid-resistant gloves, a face shield, and a lab coat. Keep away from combustible materials. |

| Dichloromethane | 75-09-2 | Suspected carcinogen, skin/eye irritant. | Use only in a fume hood. Avoid inhalation and skin contact. |

| Sodium Bicarbonate | 144-55-8 | Low hazard. | Standard lab PPE. Be aware of CO₂ evolution during neutralization. |

Emergency Preparedness:

-

An emergency eyewash and safety shower must be immediately accessible.[6]

-

A spill kit containing a neutralizer for acids (e.g., sodium bicarbonate) must be available.

-

The reaction should be conducted within secondary containment (e.g., a large pan) to contain potential spills.

Experimental Protocol: Synthesis and Purification

This protocol is adapted from established methodologies for the nitration of quinoline derivatives.[5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5-Methylquinoline | 143.19 | 5.00 g | 34.92 |

| Sulfuric Acid (conc.) | 98.08 | 20 mL | - |

| Nitric Acid (70%) | 63.01 | 2.3 mL | ~36.7 |

| Dichloromethane | 84.93 | 150 mL | - |

| Sodium Bicarbonate (sat. soln.) | 84.01 | 100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - |

| Ethanol (for recrystallization) | 46.07 | As needed | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylquinoline (5.00 g).

-

Acidification: Place the flask in an ice/water bath. Slowly and carefully add concentrated sulfuric acid (20 mL) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The resulting solution should be a clear, viscous liquid.

-

Nitration: Pre-cool the concentrated nitric acid (2.3 mL) in a separate vial in the ice bath. Add the cold nitric acid to the reaction mixture dropwise via a syringe or dropping funnel over 30 minutes. Crucial: Maintain the internal temperature of the reaction strictly between 0 and 5 °C. A rapid temperature increase indicates an uncontrolled reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

-

Quenching: Fill a 500 mL beaker with approximately 200 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture onto the ice. This step is highly exothermic and must be done slowly to control the heat generated.[7] A precipitate (the crude product) should form.

-

Neutralization: Allow the ice to melt. Slowly add saturated sodium bicarbonate solution to the beaker until the evolution of CO₂ gas ceases and the pH of the solution is neutral (~pH 7-8).

Work-up and Purification

-

Extraction: Transfer the neutralized slurry to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any residual acid, followed by a wash with brine (1 x 50 mL).[7]

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.

-

Recrystallization: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Diagram: Experimental Synthesis Workflow

Caption: Step-by-step synthesis and purification workflow.

Characterization and Validation

The identity and purity of the final product, 5-Methyl-6-nitroquinoline, must be confirmed through rigorous analytical techniques.

| Property | Expected Value | Method |

| Molecular Formula | C₁₀H₈N₂O₂ | - |

| Molar Mass | 188.18 g/mol | Mass Spectrometry |

| Physical Appearance | Yellow to light brown crystalline solid | Visual Inspection |

| Melting Point | ~114-116 °C (literature dependent) | Melting Point Apparatus[8] |

| ¹H NMR (CDCl₃) | Expect characteristic shifts for aromatic protons and the methyl group. The introduction of the nitro group will cause downfield shifts of adjacent protons. | 400 MHz NMR Spectrometer |

| ¹³C NMR (CDCl₃) | Expect signals corresponding to the 10 carbons in the molecule. | 400 MHz NMR Spectrometer |

| FT-IR (ATR) | Expect strong peaks around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ corresponding to the asymmetric and symmetric N-O stretching of the nitro group. | FT-IR Spectrometer |

Expected Yield: A typical isolated yield for this reaction after purification is in the range of 65-75%.

Conclusion

This application note provides a reliable and detailed protocol for the regioselective nitration of 5-methylquinoline to produce 5-methyl-6-nitroquinoline. By carefully controlling the reaction temperature and following the outlined safety, work-up, and purification procedures, researchers can confidently synthesize this valuable chemical intermediate with high purity. The mechanistic insights provided should aid in troubleshooting and adapting the protocol for related substrates.

References

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology. IIP Series.

-

Patil, S. A., et al. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Materials Today: Proceedings.

-

Al-Ostoot, F. H., et al. (2021). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Oriental Journal of Chemistry.

-

Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 90009, 6-Methyl-5-nitroquinoline.

-

Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?

-

Reddit. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?

-

Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!

-

BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.

-

LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.

-

Organic Chemistry Tutor. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions.

-

Wang, S., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society.

-

Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series.

-

Lab Safety - Chemical Safety. (2024). Nitration reaction safety.

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.

-

Enyedy, É. A., et al. (2023). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer. International Journal of Molecular Sciences.

-

Quora. (2018). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline?

-

SlideShare. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.

-

Elson, A. W. (1902). Synthesis of derivatives of quinoline. Journal of the American Chemical Society.

-

BenchChem. (2025). A Technical Guide to the Physicochemical Properties of 6-Nitroquinoline.

Sources

- 1. iipseries.org [iipseries.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. brieflands.com [brieflands.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

Introduction: The Significance of 6-Amino-5-methylquinoline in Medicinal Chemistry

Application Notes and Protocols for the Catalytic Hydrogenation of 5-Methyl-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

6-Amino-5-methylquinoline is a critical intermediate in the synthesis of a wide array of pharmacologically active molecules. [1]Its structural motif is found in compounds designed as kinase inhibitors, which are pivotal in the development of targeted therapies for diseases such as cancer and various inflammatory disorders. [1]The efficient and scalable production of high-purity 6-amino-5-methylquinoline is therefore a cornerstone of many drug discovery and development programs. The most common and industrially viable method for its synthesis is the catalytic hydrogenation of its nitro precursor, 5-methyl-6-nitroquinoline. This document provides a comprehensive guide to the catalytic hydrogenation of 5-methyl-6-nitroquinoline, detailing various protocols, the rationale behind experimental choices, and critical safety considerations.

Understanding the Reaction: Mechanism and Catalyst Selection

The catalytic hydrogenation of a nitro group to an amine is a well-established transformation in organic synthesis. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species. [2][3]The choice of catalyst is paramount for achieving high yield and selectivity, minimizing side reactions, and ensuring a safe process.

Catalyst Options:

-

Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro group reductions due to its high activity and selectivity. [4][5]It is effective under a range of temperatures and pressures. However, it can also catalyze the hydrogenation of other functional groups, so careful optimization is necessary. [5][6]* Raney Nickel (Raney Ni): A cost-effective alternative to palladium, Raney Nickel is also highly active for the hydrogenation of nitro compounds. [7][8]It can be particularly useful when the substrate contains functionalities sensitive to hydrogenolysis, such as aromatic halogens. [7]* Platinum on Carbon (Pt/C): Platinum catalysts are also effective but can sometimes lead to over-reduction of the quinoline ring system if not carefully controlled.

Solvent Selection:

The choice of solvent is crucial for substrate solubility and can influence reaction kinetics. Common solvents for the hydrogenation of nitroquinolines include:

-

Methanol

-

Ethanol

-

Ethyl acetate

-

Tetrahydrofuran (THF)

For substrates with poor solubility, aqueous solutions with additives may be considered. [9]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific laboratory conditions and scales.

Protocol 1: Palladium on Carbon Catalyzed Hydrogenation

This protocol is a general and robust method for the reduction of 5-methyl-6-nitroquinoline.

Materials:

-

5-Methyl-6-nitroquinoline

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol (reagent grade)

-

Hydrogen gas (high purity)

-

Nitrogen gas (inert)

-

Celite® or another filter aid

Equipment:

-

Parr shaker hydrogenation apparatus or a similar pressure reactor

-

Round-bottom flask

-

Magnetic stirrer

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Purge the vessel with nitrogen gas to remove any residual oxygen.

-

Charging the Reactor: In a round-bottom flask, dissolve 5-methyl-6-nitroquinoline (1.0 eq) in methanol (10-20 mL per gram of substrate).

-

Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (1-5 mol%). Caution: Palladium on carbon is pyrophoric when dry. Handle with care and always in a moist state.

-

Transfer to Reactor: Transfer the slurry to the hydrogenation vessel.

-

Hydrogenation:

-

Seal the reactor and purge with nitrogen three times.

-

Purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

-

Begin vigorous stirring and heat to the desired temperature (typically 25-50 °C).

-

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 2-6 hours. For more precise monitoring, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used on aliquots carefully withdrawn from the reactor.

-

Work-up:

-

Once the reaction is complete, cool the vessel to room temperature.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol. Caution: The catalyst on the filter paper can be pyrophoric. Do not allow it to dry completely in the air. Quench the catalyst by carefully adding water to the filter cake while it is still damp with solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude 6-amino-5-methylquinoline.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography. [10]

Protocol 2: Raney Nickel Catalyzed Hydrogenation

This protocol is a suitable alternative, particularly for larger-scale syntheses where cost is a factor.

Materials:

-

5-Methyl-6-nitroquinoline

-

Raney Nickel (slurry in water)

-

Ethanol (reagent grade)

-

Hydrogen gas (high purity)

-

Nitrogen gas (inert)

-

Celite® or another filter aid

Equipment:

-

Same as Protocol 1

Procedure:

-

Catalyst Preparation: Decant the water from the Raney Nickel slurry and wash the catalyst with ethanol (3 x 10 mL per gram of catalyst) to remove residual water.

-

Charging the Reactor: In a round-bottom flask, dissolve 5-methyl-6-nitroquinoline (1.0 eq) in ethanol (10-20 mL per gram of substrate).

-

Catalyst Addition: Add the washed Raney Nickel (approximately 10-20% by weight of the substrate) to the reaction mixture. Caution: Raney Nickel is pyrophoric and should be handled as a slurry under an inert atmosphere.

-

Hydrogenation: Follow the same procedure as in Protocol 1 (steps 5 and 6), adjusting the pressure and temperature as needed (typically 100-500 psi and 40-80 °C).

-

Work-up:

-

Follow the same procedure as in Protocol 1 (step 7).

-

Note: Raney Nickel is also pyrophoric and should be handled with the same precautions as Pd/C.

-

-

Purification: Purify the crude product as described in Protocol 1.

Data Summary and Comparison

| Parameter | Protocol 1 (Pd/C) | Protocol 2 (Raney Ni) |

| Catalyst | 10% Pd/C | Raney Nickel |

| Catalyst Loading | 1-5 mol% | 10-20 wt% |

| Solvent | Methanol | Ethanol |

| Pressure | 50-100 psi | 100-500 psi |

| Temperature | 25-50 °C | 40-80 °C |

| Typical Reaction Time | 2-6 hours | 4-12 hours |

| Advantages | High activity, milder conditions | Cost-effective, good for sensitive groups |

| Disadvantages | Higher cost, potential for over-reduction | Higher pressure/temperature may be needed |

Safety and Handling Precautions

Catalytic hydrogenation is a potentially hazardous procedure and must be performed with strict adherence to safety protocols.

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. [11]* Pyrophoric Catalysts: Both Palladium on carbon and Raney Nickel are pyrophoric, especially when dry. [11]They should always be handled in a wet or slurry form and under an inert atmosphere. Spent catalyst should be carefully quenched before disposal.

-

Exothermic Reaction: The reduction of nitro groups is a highly exothermic reaction. [12][13]Proper temperature control and monitoring are essential to prevent runaway reactions. For larger-scale reactions, a reaction calorimeter should be used to assess the thermal risk. [3][13]* Pressure Equipment: All pressure reactors must be regularly inspected and certified for the intended operating pressure.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Inactive catalyst, insufficient hydrogen pressure, low temperature | Use fresh catalyst, increase hydrogen pressure, increase temperature |

| Side Product Formation | Over-reduction, reaction with solvent | Decrease reaction time/temperature, choose a more inert solvent |

| Low Yield | Product loss during work-up, catalyst poisoning | Optimize filtration and extraction steps, ensure starting material purity |

Conclusion

The catalytic hydrogenation of 5-methyl-6-nitroquinoline is a reliable and scalable method for the synthesis of the valuable intermediate, 6-amino-5-methylquinoline. The choice between palladium on carbon and Raney Nickel will depend on the specific requirements of the synthesis, including cost, scale, and the presence of other functional groups. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can confidently and efficiently produce this important building block for drug discovery and development.

References

- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.

- Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated c

- The Chemical Synthesis of 6-Amino-5-bromoquinoxaline: A Deep Dive. BOC Sciences.

- Reduction of aromatic nitro compounds with Raney nickel catalyst.

- Nitro Reduction - Common Conditions. Organic Chemistry Portal.

- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar

- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.

- Methods for the preparation of 6-aminoisoquinoline.

- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N

- Recent Advances of Pd/C-Catalyzed Reactions.

- Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes. Journal of the Chemical Society, Perkin Transactions 1.

- The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali. Journal of the American Chemical Society.

- Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo.

- Reaction profiles a Catalytic transfer hydrogenations of...

- Hydrogenation Reactions - Safety Guidelines. University of Pittsburgh.

- Catalytic Hydrogenation of Alkenes and Heats of Hydrogen

- Nitro Reduction. ACS Green Chemistry Institute Pharmaceutical Roundtable.

- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING C

- Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters.

Sources

- 1. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]

- 2. Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K [pubs.rsc.org]

- 3. mt.com [mt.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. safety.pitt.edu [safety.pitt.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

High-Precision Nitration of Methylquinolines: Targeting the 6-Position

Executive Summary

The Core Challenge: Direct nitration of methylquinolines using standard mixed acids (

The Solution: The "Indirect THQ Route" is the authoritative protocol for high-yield synthesis of 6-nitro-methylquinolines.[1] This method involves the temporary reduction of the heterocyclic ring to a 1,2,3,4-tetrahydroquinoline (THQ), N-protection to activate the 6-position (para-direction), nitration, and subsequent re-aromatization.

Key Reagents:

-

Directing Agent: Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride (

).[1] -

Nitrating Agent: Potassium Nitrate (

) in Sulfuric Acid ( -

Oxidant (Aromatization): DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Manganese Dioxide (

).[1]

Mechanistic Insight & Regioselectivity Map[2]

To control the reaction, one must understand the competing electronic forces.

The "Direct Nitration" Failure Mode

When methylquinoline is treated with acid, the nitrogen atom protonates immediately. The resulting positive charge exerts a strong inductive effect (-I) and resonance withdrawal, severely deactivating the pyridine ring and the positions ortho and para to it (2, 4, 5, 7). The 5- and 8-positions retain the most electron density, leading to the observed mixture.[1]

The "THQ" Success Mode

By reducing the quinoline to tetrahydroquinoline (THQ) and acylating the nitrogen, the electronic character is inverted. The molecule behaves like an acetanilide derivative.[1][2] The lone pair on the nitrogen (now an amide) donates electron density into the benzene ring (+M effect), strongly activating the positions ortho and para to the nitrogen. Since the para position (C6) is sterically accessible and electronically favored, nitration occurs almost exclusively at the 6-position.

Figure 1: Comparative workflow showing the regiochemical divergence between direct nitration and the THQ protection strategy.

Reagent Selection Guide

| Reagent Class | Specific Reagent | Role in Protocol | Critical Note |

| Substrate | 2- or 4-Methylquinoline | Starting Material | Must be reduced to THQ first.[1] |

| Protecting Group | Trifluoroacetic Anhydride (TFAA) | N-Protection & Activation | Superior to acetyl; TFA group is easier to hydrolyze and provides excellent para-selectivity.[1] |

| Nitrating Agent | Electrophile Source | Allows precise temperature control ( | |

| Oxidant | DDQ | Re-aromatization | Highly selective for dehydrogenation of the THQ ring back to quinoline. |

| Alternative Oxidant | Re-aromatization | Cheaper alternative to DDQ; requires filtration of solids.[1] |

Detailed Experimental Protocol

Protocol: Synthesis of 6-Nitro-2-Methylquinoline via N-TFA-THQ

Scope: This protocol is adaptable for 2-methyl (Quinaldine) and 4-methyl (Lepidine) isomers.[1]

Phase 1: Reduction & Protection

(Note: If starting from commercially available 2-methyl-1,2,3,4-tetrahydroquinoline, skip to Step 2.)[1]

-

Reduction: Hydrogenate 2-methylquinoline (10 mmol) in methanol using

(50 psi) and -

Protection: Dissolve 2-methyl-THQ (10 mmol) in anhydrous DCM (20 mL) at

. -

Add Trifluoroacetic Anhydride (TFAA) (1.2 equiv) dropwise.[1] Add Pyridine (1.5 equiv) as a base scavenger.[1]

-

Stir at RT for 2 hours. Wash with 1M HCl, then brine.[1] Dry (

) and concentrate to yield N-TFA-2-methyl-THQ .[1]

Phase 2: Regioselective Nitration

-

Preparation: Dissolve N-TFA-2-methyl-THQ (10 mmol) in concentrated Sulfuric Acid (

, 15 mL). Cool to -

Addition: Slowly add Potassium Nitrate (

) (1.05 equiv) in small portions over 30 minutes. Crucial: Maintain internal temperature below -

Reaction: Stir at

for 1 hour. Monitor by TLC (the nitro product will be more polar than the starting amide). -

Quench: Pour the mixture onto 100g of crushed ice. The product should precipitate as a solid.[1]

-

Isolation: Filter the solid, wash copiously with water, and dry.[1]

-

Checkpoint: This intermediate is 6-nitro-N-TFA-2-methyl-THQ .[1]

-

Phase 3: Deprotection & Aromatization (One-Pot)

-

Hydrolysis: Dissolve the nitro-amide in Methanol/Water (4:1) and add

(2 equiv).[1] Reflux for 2 hours to remove the TFA group. Extract the free amine (6-nitro-2-methyl-THQ ) with DCM.[1] -

Oxidation: Dissolve the crude amine in Toluene or Dioxane.[1]

-

Add DDQ (2.2 equiv) portion-wise.[1] The reaction is exothermic.[1][3]

-

Stir at RT (or mild heat,

) for 3 hours. The mixture will turn dark.[1] -

Workup: Filter through a pad of Celite to remove hydroquinone byproducts.[1] Wash the filtrate with saturated

(to remove residual acidic species).[1] -

Purification: Concentrate the organic layer.[1] Recrystallize from Ethanol/Hexane.[1]

-

Target Product: 6-Nitro-2-methylquinoline.[1]

-

Alternative Route: De Novo Synthesis

If the THQ route is not feasible, the modified Skraup/Doebner-Miller synthesis is the industry standard for ensuring the nitro group is at the 6-position from the start.

-

Precursors: 4-Nitroaniline + Crotonaldehyde (for 2-methyl product).[1]

-

Conditions: Reflux in 6M HCl or using

catalyst. -

Advantage: The nitro group is "locked" at the 6-position because it originates from the para position of the aniline precursor.

-

Disadvantage: Often suffers from harsh conditions and lower yields due to polymerization of the aldehyde.

References

-

Regioselectivity of Quinoline Nitration

-

Nitration of Tetrahydroquinolines (The THQ Route)

- Protocol: Detailed study on N-protection and nitr

-

Source: Menendez, J. C., et al. "Synthesis of 6-nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study."[1] European Journal of Organic Chemistry, 2010 .

-

De Novo Synthesis (Doebner-Miller)

-

Oxidation of THQ to Quinoline

Sources

- 1. 7-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 3. uop.edu.pk [uop.edu.pk]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: 5-Methyl-6-nitroquinoline as a Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline moiety is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] Its prevalence stems from its rigid, planar structure and its ability to engage in various biological interactions. Many natural and synthetic quinoline-containing compounds exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4]

This guide focuses on 5-Methyl-6-nitroquinoline , a strategically functionalized derivative poised for diverse synthetic applications. The molecule's utility is anchored in its two key functional groups: the nitro group at the C6 position and the methyl group at the C5 position. The potent electron-withdrawing nature of the nitro group significantly influences the electronic properties of the quinoline ring, paving the way for specific transformations. Concurrently, this nitro group can be readily converted into a highly versatile amino functionality. This combination of functionalities makes 5-methyl-6-nitroquinoline an invaluable starting material for constructing complex molecular architectures.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for safe and effective handling in a laboratory setting.

Table 1: Physicochemical and Safety Data for 5-Methyl-6-nitroquinoline

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[5] |

| Molecular Weight | 188.18 g/mol | PubChem[5] |

| CAS Number | 23141-61-9 | PubChem[5] |

| Appearance | Data not specified; likely a solid at room temperature. | - |

| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | PubChem[5] |

| GHS Precautionary Statements | P261, P264, P270, P280, P301+P316, P302+P352, P305+P354+P338 | PubChem[5] |